An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Pyridylacetate Hydrochloride
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Pyridylacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-pyridylacetate hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyridine, it serves as a versatile building block for the synthesis of more complex molecules, including various therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 4-pyridylacetate hydrochloride, including its physicochemical characteristics, spectral data, synthesis, and safety information. This document is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Ethyl 4-Pyridylacetate Hydrochloride | |
| Synonyms | Ethyl 2-(pyridin-4-yl)acetate hydrochloride; 4-Pyridineacetic acid, ethyl ester, hydrochloride | |
| CAS Number | 102879-50-5 | [1] |
| Molecular Formula | C₉H₁₂ClNO₂ | [1] |
| Molecular Weight | 201.65 g/mol | [1] |
| Appearance | White to off-white solid (typical for hydrochloride salts) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to its salt nature. The free base is soluble in organic solvents and sparingly soluble in water. | [2] |
| Storage Temperature | -20°C |
Properties of the Free Base (Ethyl 4-pyridylacetate, CAS: 54401-85-3)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Melting Point | 18-19 °C (lit.) | [3] |
| Boiling Point | 127-128 °C / 14 mmHg (lit.) | [3] |
| Density | 1.079 g/mL at 25 °C (lit.) | [3] |
Spectral Data
Detailed experimental spectral data for Ethyl 4-pyridylacetate hydrochloride are not widely published. However, predicted data and data for the free base are available and provide valuable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the structure of the molecule. The protonation of the pyridine nitrogen in the hydrochloride salt is expected to cause a downfield shift of the pyridine ring protons and adjacent carbons compared to the free base. Predicted NMR data for the hydrochloride salt is available.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Ethyl 4-pyridylacetate hydrochloride is expected to show characteristic absorption bands for the ester functional group (C=O stretch around 1740 cm⁻¹), C-O stretching, and vibrations associated with the pyridinium ring.
Mass Spectrometry (MS)
Mass spectrometry of the hydrochloride salt would typically show the molecular ion of the free base (m/z ≈ 165.19) after the loss of HCl.
Synthesis and Purification
Synthesis of Ethyl 4-Pyridylacetate (Free Base)
A common method for the synthesis of the free base, ethyl 4-pyridylacetate, involves the Fischer esterification of 4-pyridylacetic acid.[4]
Experimental Protocol:
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A solution of 4-pyridylacetic acid in anhydrous ethanol is prepared.
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A catalytic amount of concentrated sulfuric acid is added to the solution.
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The reaction mixture is refluxed for an extended period (e.g., 18 hours).[4]
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After cooling, the solution is neutralized with a base, such as sodium hydroxide solution and saturated aqueous sodium carbonate.[4]
-
The product is extracted with an organic solvent, such as ethyl acetate.[4]
-
The organic layer is concentrated in vacuo to yield ethyl 4-pyridylacetate.[4]
Preparation of Ethyl 4-Pyridylacetate Hydrochloride
The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in the same or another appropriate solvent.
General Protocol:
-
Dissolve the purified ethyl 4-pyridylacetate in a dry, aprotic solvent like diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or as a gas) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Purification
Recrystallization is the primary method for purifying the solid hydrochloride salt. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyridinium salts include ethanol, methanol, or mixtures such as ethanol/diethyl ether or ethanol/ethyl acetate.
Applications in Research and Drug Development
Ethyl 4-pyridylacetate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets.
Derivatives of ethyl 4-pyridylacetate have been investigated for their potential as:
-
Anticonvulsants: Exhibiting potential to attenuate neuropathic pain.[3]
-
Phosphodiesterase 4 (PDE4) Inhibitors: Used as reagents in the synthesis of triarylethane PDE4 inhibitors.[3]
-
Nicotinic Receptor Ligands: Serving as key intermediates in the development of drugs targeting neurological disorders like Alzheimer's and schizophrenia.[5]
The hydrochloride salt is often preferred in drug development due to its increased water solubility and stability compared to the free base, which is crucial for formulation and bioavailability.
Safety and Handling
The safety data for Ethyl 4-pyridylacetate hydrochloride is not extensively documented. However, information for the free base, ethyl 4-pyridylacetate, indicates that it can cause skin and serious eye irritation.[6] It is recommended to handle the hydrochloride salt with the same precautions.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
Ethyl 4-pyridylacetate hydrochloride is a key chemical intermediate with significant potential in the field of medicinal chemistry. While comprehensive experimental data for the hydrochloride salt itself is somewhat limited in publicly available literature, the properties of its free base provide a strong foundation for its use in synthesis. Further research to fully characterize the physicochemical and spectral properties of the hydrochloride salt would be beneficial for its broader application in drug discovery and development. This guide serves as a foundational resource for researchers, providing essential information to support their work with this versatile compound.
